molecular formula C11H11NO2S2 B2991479 2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one CAS No. 123529-82-8

2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one

Cat. No.: B2991479
CAS No.: 123529-82-8
M. Wt: 253.33
InChI Key: BMQFENUEPNCLJC-UHFFFAOYSA-N
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Description

The compound 2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one features a thiazolidinone core with a sulfanylidene group at position 2 and a phenoxy-substituted ethanone moiety at position 1. This structure is part of a broader class of thiazolidinone derivatives, which are notable for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c13-10(12-6-7-16-11(12)15)8-14-9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQFENUEPNCLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one typically involves the reaction of phenoxyacetic acid with thiazolidine derivatives under specific conditions. The reaction conditions may include the use of catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using appropriate nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have biological activity that can be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: The compound may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents on the ethanone or thiazolidinone moieties, influencing molecular weight, polarity, and physicochemical properties. For example:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Synthesis Yield (%) Analytical Methods
2-(4-Chlorophenoxy)-1-(2-sulfanylidene-thiazolidin-3-yl)ethan-1-one C₁₁H₁₀ClNO₂S₂ 287.79 4-Chlorophenoxy Not reported Not reported Purity: 95% (elemental analysis)
2-(4-Fluorophenyl)-1-(2-sulfanylidene-thiazolidin-3-yl)ethan-1-one C₁₁H₁₀FNOS₂ 255.33 4-Fluorophenyl Not reported Not reported LC-MS, NMR
2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-thiazolidin-3-yl)ethanone C₂₀H₁₇N₃O₂S₂ 407.50 Pyrazolyloxy Not reported Not reported X-ray crystallography, NMR
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one C₁₀H₉NOS₂ 223.31 Benzyl Not reported Not reported X-ray analysis

Key Observations :

  • Heterocyclic substituents (e.g., pyrazolyloxy) introduce conformational rigidity, as seen in the twisted dihedral angles (31.33–82.71°) between aromatic rings in the pyrazole derivative .
  • Benzyl groups on the thiazolidinone ring (e.g., 3-Benzyl-2-sulfanylidene-thiazolidin-4-one) simplify the core structure while retaining sulfur-based reactivity .
Physicochemical and Functional Comparisons
  • Melting Points: Thiazolidinone derivatives in exhibit melting points between 158–217°C, suggesting thermal stability influenced by substituent bulkiness .
  • Solubility : Electron-withdrawing groups (e.g., Cl, CF₃) may reduce solubility in polar solvents, whereas methoxy or hydroxy groups (e.g., in , compound 27) could enhance it .

Biological Activity

2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one is a compound belonging to the thiazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone ring with a phenoxy group, contributing to its biological properties. The presence of sulfur in the thiazolidinone ring is crucial for its activity. The molecular formula is C11H11N1O2S1C_{11}H_{11}N_1O_2S_1.

Anticancer Activity

Recent studies highlight the anticancer potential of thiazolidinone derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study:
A study evaluated the efficacy of several thiazolidinone derivatives against glioblastoma cells (LN229). The results indicated that compounds with similar structures exhibited moderate to high cytotoxicity, suggesting potential for further development as anticancer agents .

Table 1: Cytotoxicity of Thiazolidinone Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
5bLN22912.5
5cA54915.0
5eMCF710.0

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

Case Study:
A synthesis and biological evaluation of related thiazolidinones revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antimicrobial Efficacy of Thiazolidinone Derivatives

CompoundBacterial StrainMIC (µg/mL)
5dStaphylococcus aureus32
5eEscherichia coli16
5fKlebsiella pneumoniae64

Anti-inflammatory Activity

Thiazolidinone derivatives have been noted for their anti-inflammatory effects. Studies indicate that these compounds can inhibit pro-inflammatory cytokines.

Case Study:
In a carrageenan-induced paw edema model, related compounds showed a reduction in inflammation comparable to standard anti-inflammatory drugs, indicating potential for use in treating inflammatory conditions.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis: It has been suggested that thiazolidinones can induce apoptosis in cancer cells through various pathways.
  • Antioxidant Activity: Some derivatives exhibit antioxidant properties, which may contribute to their overall therapeutic effects.

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